trans-Dihydrotetrabenazine Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, which is a vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C25H37NO9 and a molecular weight of 495.56 . It is primarily used in proteomics research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrotetrabenazine Glucuronide involves the reduction of (±)-tetrabenazine to dihydrotetrabenazine via kinetic resolution facilitated by a short-chain dehydrogenase/reductase from Bacillus subtilis . This process has been scaled up successfully, with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Industrial Production Methods: the use of biocatalysis and machine learning-assisted directed evolution to enhance the diastereoselectivity of ketoreductase for dihydrotetrabenazine synthesis suggests a potential pathway for large-scale production .
化学反应分析
Types of Reactions: trans-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes for N-glucuronidation and O-glucuronidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions include N-glucuronide and O-glucuronide derivatives.
科学研究应用
trans-Dihydrotetrabenazine Glucuronide is used extensively in proteomics research . It serves as a biochemical tool for studying the metabolism and pharmacokinetics of Tetrabenazine and its derivatives . The compound’s ability to inhibit VMAT makes it valuable in research related to neurodegenerative disorders and hyperkinetic movement disorders .
作用机制
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, leading to reduced release of monoamines such as dopamine, serotonin, norepinephrine, and histamine during synaptic transmission . This inhibition is achieved through the active metabolites of the compound, which have short elimination half-lives . The compound’s effects are mediated through the depletion of monoamines from nerve terminals .
相似化合物的比较
Deutetrabenazine: A deuterated form of Tetrabenazine with a similar mechanism of action.
Oxyresveratrol Glucuronide: A glucuronide metabolite with anti-inflammatory properties.
Gnetol Glucuronide: Another glucuronide metabolite with similar biological effects.
Uniqueness: trans-Dihydrotetrabenazine Glucuronide is unique due to its specific inhibition of VMAT and its application in proteomics research . Its ability to undergo glucuronidation makes it a valuable tool for studying the metabolism of Tetrabenazine and its derivatives.
属性
分子式 |
C25H37NO9 |
---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1 |
InChI 键 |
YDJCTMWZMQNVOB-NZDPDLPYSA-N |
手性 SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。